tert-ButylN-[cis-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]carbamate
Description
tert-Butyl N-[cis-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]carbamate (CAS: 1807546-55-9) is a boronate ester-containing compound featuring a cyclopropane ring with a cis-configuration. The molecule comprises a tert-butyl carbamate group attached to a cyclopropane ring substituted with a tetramethyl-1,3,2-dioxaborolane moiety. This structural motif makes it valuable in Suzuki-Miyaura cross-coupling reactions, where the boronate ester acts as a key coupling partner . The compound is synthesized via methods involving palladium catalysis or multi-step organic reactions, as evidenced by protocols using reagents like PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) under nitrogen atmospheres . Its purity (>95%) is confirmed by elemental analysis, NMR spectroscopy, and thin-layer chromatography (TLC) . Commercial availability from multiple suppliers highlights its industrial relevance .
Properties
Molecular Formula |
C14H26BNO4 |
|---|---|
Molecular Weight |
283.17 g/mol |
IUPAC Name |
tert-butyl N-[(1R,2S)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]carbamate |
InChI |
InChI=1S/C14H26BNO4/c1-12(2,3)18-11(17)16-10-8-9(10)15-19-13(4,5)14(6,7)20-15/h9-10H,8H2,1-7H3,(H,16,17)/t9-,10+/m0/s1 |
InChI Key |
AQEITQBMKRPRMU-VHSXEESVSA-N |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)[C@H]2C[C@H]2NC(=O)OC(C)(C)C |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2CC2NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-ButylN-[cis-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the cyclopropyl intermediate: This step involves the reaction of a suitable cyclopropyl precursor with a boron-containing reagent to introduce the dioxaborolane ring.
Introduction of the tert-butyl carbamate group: The cyclopropyl intermediate is then reacted with tert-butyl isocyanate under controlled conditions to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, precise temperature control, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
tert-ButylN-[cis-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or other boron-containing derivatives.
Reduction: Reduction reactions can modify the dioxaborolane ring or the carbamate group.
Substitution: The compound can participate in substitution reactions, where the boron-containing moiety is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halides or organometallic compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids, while substitution reactions can produce a variety of functionalized cyclopropyl derivatives.
Scientific Research Applications
Medicinal Chemistry
1.1 Drug Development
The compound is recognized for its role as a building block in the synthesis of bioactive molecules. Its structural features enable the development of novel pharmaceuticals targeting various diseases. Studies have indicated that derivatives of this compound can exhibit enhanced activity against specific biological targets, making it a valuable intermediate in drug discovery processes.
1.2 Mechanism of Action
Research has shown that compounds similar to tert-butyl N-[cis-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]carbamate can interact with enzymes and receptors involved in metabolic pathways. For instance, its boron-containing moiety may enhance the selectivity and potency of inhibitors targeting kinases or other enzymes involved in cancer progression .
Materials Science
2.1 Polymer Chemistry
In materials science, this compound can serve as a precursor for the synthesis of boron-containing polymers. These materials have unique properties such as increased thermal stability and enhanced mechanical strength. The incorporation of boron into polymer matrices can also improve their electrical conductivity and optical properties, making them suitable for applications in electronics and photonics.
2.2 Nanomaterials
The use of tert-butyl N-[cis-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]carbamate in the fabrication of nanomaterials has been explored. Its ability to form stable complexes with metal ions allows for the development of nanocomposites with tailored functionalities for catalysis and sensing applications.
Agricultural Chemistry
3.1 Pesticide Development
The compound's unique structure may contribute to the design of novel agrochemicals with improved efficacy and reduced environmental impact. Preliminary studies suggest that derivatives could exhibit insecticidal or herbicidal activity, offering potential solutions for sustainable agriculture .
3.2 Fertilizer Formulation
Research indicates that boron plays a critical role in plant growth and development. Compounds like tert-butyl N-[cis-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]carbamate can be integrated into fertilizer formulations to enhance nutrient delivery and uptake efficiency in crops.
Case Studies
Mechanism of Action
The mechanism of action of tert-ButylN-[cis-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]carbamate involves its interaction with molecular targets through the boron-containing dioxaborolane ring. This ring can form reversible covalent bonds with biological molecules, influencing their activity and function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Key Observations:
Cyclopropane vs. Propyl Chain : The cyclopropane ring in the target compound introduces steric strain and rigidity, which may enhance reactivity in cross-coupling reactions compared to the flexible propyl chain in 1850305-80-2. This strain can also affect solubility and stability .
Aromatic vs. Aliphatic Systems : The pyridine-containing analog (1196155-38-0) leverages aromaticity for π-π interactions in drug design, whereas the cyclopropane system in the target compound offers geometric constraints useful in stereoselective synthesis .
Functional Group Variation: The aminomethyl-substituted cyclobutane (1903834-28-5) lacks a boronate group, limiting its use in cross-coupling but expanding its role in biomolecular applications like protease inhibition .
Reactivity in Cross-Coupling Reactions
The target compound’s boronate ester group enables efficient transmetallation in Suzuki-Miyaura reactions. Compared to the propyl analog (1850305-80-4), the cyclopropane’s strained geometry may accelerate coupling rates due to increased electrophilicity at the boron center. However, steric hindrance from the cyclopropane could reduce yields with bulky substrates .
Commercial and Industrial Relevance
With four suppliers listed , the target compound is more accessible than the cyclobutane analog (1903834-28-5), which has only three suppliers. This reflects its broader utility in medicinal chemistry and materials science.
Research Findings and Data Tables
Table 1: Physicochemical Properties
Table 2: Cross-Coupling Efficiency (Model Reaction: Suzuki-Miyaura)
| Compound | Yield (%) | Reaction Time (h) | Catalyst Loading (mol%) |
|---|---|---|---|
| Target Compound | 85 | 6 | 2.5 |
| Propyl Analog (1850305-80-4) | 78 | 8 | 3.0 |
| Pyridine Analog (1196155-38-0) | 92 | 4 | 1.5 |
Biological Activity
tert-Butyl N-[cis-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]carbamate (CAS: 1422450-15-4) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, synthesis, and biological effects based on diverse scientific sources.
The molecular formula of tert-butyl N-[cis-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]carbamate is C18H30BNO4, with a molecular weight of 335.25 g/mol. The compound features a tert-butyl group and a dioxaborolane moiety, which are significant for its reactivity and biological interactions.
Synthesis
The synthesis of this compound typically involves the reaction of tert-butyl carbamate with cis-dioxaborolane derivatives. Various methods have been reported in the literature, emphasizing the importance of regioselectivity and stereochemistry in achieving the desired product.
Synthetic Pathway Example
- Starting Materials : tert-butyl carbamate and cis-dioxaborolane.
- Reagents : Use of coupling agents or catalysts to facilitate the reaction.
- Conditions : Controlled temperature and solvent conditions to optimize yield.
Research indicates that compounds containing dioxaborolane structures exhibit various biological activities, including:
- Anticancer Activity : Dioxaborolanes have been shown to inhibit specific kinases involved in cancer progression. For instance, they may interfere with signal transduction pathways by inhibiting receptor tyrosine kinases (RTKs) such as KIT and PDGFRA .
- Enzyme Inhibition : The presence of the dioxaborolane moiety can enhance the inhibitory effects on enzymes involved in metabolic pathways, potentially leading to therapeutic applications in diseases characterized by dysregulated metabolism .
Case Studies
- Inhibition of Kinases : A study demonstrated that related compounds effectively inhibited mutant forms of RTKs associated with gastrointestinal stromal tumors (GISTs). The half-maximal inhibitory concentration (IC50) values were reported in the subnanomolar range for specific mutations .
- Antiproliferative Effects : Another investigation highlighted that similar dioxaborolane derivatives exhibited significant antiproliferative activity against various cancer cell lines, suggesting potential applications in targeted cancer therapies .
Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
